3-(4-Bromophenyl)-1,2,4-oxadiazole is a derivative of the 1,3,4-oxadiazole ring system, which has garnered significant interest in medicinal chemistry due to its diverse pharmacological properties. The 1,3,4-oxadiazole nucleus is a five-membered heterocyclic compound containing two carbon atoms, two nitrogen atoms, and one oxygen atom in the ring. This structure has been identified as a core component in the development of new therapeutic agents with potential anticancer, anticonvulsant, anti-inflammatory, and analgesic activities124.
The design and synthesis of novel 1,3,4-oxadiazole derivatives have led to the identification of compounds with potent anticancer properties. For example, derivatives with electron-withdrawing groups at the ortho position of the phenyl ring have demonstrated significant inhibitory activity against TP, which is a promising target for cancer therapy. These compounds have shown cytotoxicity against breast cancer cell lines, and their safety profile has been confirmed through acute toxicity studies1.
In the field of neurology, 1,3,4-oxadiazole derivatives have been synthesized with the aim of developing new anticonvulsant agents. The introduction of an amino group at position 2 of the oxadiazole ring and a fluoro substituent at the ortho position of the benzyloxy moiety has resulted in compounds with enhanced anticonvulsant activity. These findings suggest the potential of these derivatives for the treatment of epilepsy and related seizure disorders2.
The synthesis of 2,5-diarylalkyloxysubstituted 1,3,4-oxadiazoles has revealed compounds with pronounced anti-inflammatory action. Additionally, these derivatives have shown central activity, including sedative and analgesic effects, which are believed to be associated with the presence of the 3,4-dioxymethylenephenyl radical in the molecule. This highlights the versatility of the 1,3,4-oxadiazole nucleus in the development of drugs with multiple therapeutic effects4.
The compound can be derived from various synthetic routes involving the cyclization of hydrazones or amidoximes with carboxylic acids or their derivatives. It falls under the category of heterocyclic compounds and is classified as an aromatic compound due to the presence of the bromophenyl group. Oxadiazoles are often categorized based on their substitution patterns and the nature of their substituents.
The synthesis of 3-(4-Bromophenyl)-1,2,4-oxadiazole typically involves several methods:
The molecular structure of 3-(4-Bromophenyl)-1,2,4-oxadiazole can be described as follows:
The compound exhibits a planar structure due to resonance stabilization within the oxadiazole ring. The presence of the bromine atom enhances electron-withdrawing properties, influencing its reactivity in electrophilic substitution reactions.
3-(4-Bromophenyl)-1,2,4-oxadiazole can undergo various chemical reactions:
The mechanism of action for 3-(4-Bromophenyl)-1,2,4-oxadiazole primarily involves its interaction with biological targets:
Studies indicate that modifications on the oxadiazole ring can significantly impact its biological activity and binding efficiency.
The physical and chemical properties of 3-(4-Bromophenyl)-1,2,4-oxadiazole include:
The electronic properties imparted by the bromine substituent contribute to its reactivity profile and potential applications in materials science.
3-(4-Bromophenyl)-1,2,4-oxadiazole has several significant applications across various fields:
The compound 3-(4-Bromophenyl)-1,2,4-oxadiazole is defined by the molecular formula C₈H₅BrN₂O. Its systematic IUPAC name is identical to its common designation: 3-(4-bromophenyl)-1,2,4-oxadiazole (CAS Registry Number 16013-07-3). This nomenclature specifies the 1,2,4-oxadiazole ring as the parent heterocycle, with a 4-bromophenyl substituent attached at the 3-position. The molecular weight is 225.04 g/mol, and its canonical Simplified Molecular Input Line Entry System (SMILES) representation is C1=CC(=CC=C1C2=NOC=N2)Br, which explicitly depicts the connectivity between the brominated benzene ring and the oxadiazole moiety [2].
Table 1: Fundamental Chemical Descriptors
Property | Value |
---|---|
Molecular Formula | C₈H₅BrN₂O |
Molecular Weight | 225.04 g/mol |
CAS Registry Number | 16013-07-3 |
IUPAC Name | 3-(4-Bromophenyl)-1,2,4-oxadiazole |
Canonical SMILES | C1=CC(=CC=C1C2=NOC=N2)Br |
Single-crystal X-ray diffraction studies of derivatives containing the 3-(4-bromophenyl)-1,2,4-oxadiazole unit reveal critical structural insights. In the compound N-[3-(p-bromophenyl)-1,2,4-oxadiazol-5-yl]methylphthalimide, the 4-bromophenyl ring is nearly coplanar with the 1,2,4-oxadiazole ring, with a dihedral angle of 12.65°. This near-planarity facilitates π-conjugation across the system. The phthalimide group, however, is oriented almost perpendicularly (98° angle) relative to the plane of the bromophenyl-oxadiazole unit, minimizing steric clashes. The crystal system is monoclinic (space group P2₁/c), with unit cell parameters a = 13.6299(2) Å, b = 13.9836(2) Å, c = 8.4817(2) Å, and β = 101.9070(10)° [5]. The molecular packing is stabilized by weak intermolecular interactions, including C–H···O and Br···H contacts, with Br···H interactions constituting 13.2% of the Hirshfeld surface. These interactions influence the compound’s solid-state photophysical properties and stability [5] [9].
Table 2: Crystallographic Parameters for a Representative Derivative
Parameter | Value |
---|---|
Crystal System | Monoclinic |
Space Group | P2₁/c |
Unit Cell (a, b, c) | 13.6299(2) Å, 13.9836(2) Å, 8.4817(2) Å |
β Angle | 101.9070(10)° |
Dihedral Angle (Oxadiazole/Bromophenyl) | 12.65° |
Dominant Intermolecular Contacts | Br···H (13.2%), N···H (12.8%), H···H (39.6%) |
Nuclear Magnetic Resonance (NMR) Spectroscopy:¹H NMR data (400 MHz, DMSO-d₆) shows aromatic protons as a characteristic multiplet: signals at δ 7.82–7.28 ppm correspond to the four protons of the 4-bromophenyl ring. The absence of aliphatic proton signals confirms the absence of alkyl side chains in the parent compound. In ¹³C NMR (101 MHz, DMSO-d₆), key resonances include the carbon atoms of the oxadiazole ring at δ 167.08 ppm (C-5) and δ 144.93 ppm (C-3), while the bromophenyl carbons appear between δ 127.74–120.37 ppm. The quaternary carbon linking the rings (C-1') resonates at δ 137.22 ppm [2] [5].
Infrared (IR) Spectroscopy:The IR spectrum exhibits a strong absorption band at ∼1610 cm⁻¹, assigned to the C=N stretch of the oxadiazole ring. The C–O–C asymmetric vibration appears at ∼980 cm⁻¹. Aromatic C–H stretches are observed near 3060 cm⁻¹, while the C–Br stretch is identified at 670 cm⁻¹. The absence of peaks in the 3200–3500 cm⁻¹ region confirms the lack of N–H or O–H functional groups [2] [6].
Ultraviolet-Visible (UV-Vis) Spectroscopy:The compound exhibits strong absorption in the UV-C region (λmax ≈ 260–280 nm), attributed to π→π transitions of the conjugated aromatic-oxadiazole system. A secondary band near 310 nm arises from n→π transitions involving the oxadiazole’s nitrogen lone pairs. The bromine atom enhances spin-orbit coupling, influencing the molar absorptivity (ε ≈ 10⁴ L·mol⁻¹·cm⁻¹) [2] [4].
Mass Spectrometry (MS):High-resolution mass spectrometry confirms the molecular ion peak at m/z 223.95853 ([M]⁺), consistent with the theoretical exact mass for C₈H₅⁷⁹BrN₂O. Fragmentation patterns show prominent peaks at m/z 173 ([M–Br]⁺) and m/z 76 (oxadiazolium ion, C₂H₂N₂O⁺) [2].
Table 3: Spectroscopic Signatures
Technique | Key Signals | Assignment |
---|---|---|
¹H NMR (DMSO-d₆) | δ 7.82–7.28 (m, 4H) | Aromatic protons (C₆H₄Br) |
¹³C NMR (DMSO-d₆) | δ 167.08, 144.93, 137.22, 127.74–120.37 | Oxadiazole C-5, C-3; C₆H₄Br carbons |
IR | 1610 cm⁻¹, 980 cm⁻¹, 670 cm⁻¹ | C=N, C–O–C, C–Br stretches |
UV-Vis | λmax 260–280 nm, 310 nm | π→π, n→π transitions |
HRMS | m/z 223.95853 ([M]⁺) | Molecular ion |
The 1,2,4-oxadiazole ring exhibits no observable tautomerism under ambient conditions. Theoretical and experimental studies confirm that the 1,2,4-oxadiazole tautomer is energetically favored over potential 1,3,4-oxadiazole or open-chain forms by >25 kcal/mol. This stability arises from the aromaticity of the 1,2,4-oxadiazole ring, which satisfies Hückel’s rule with six π-electrons (two from the C=N bonds, two from the C–O bond, and one each from N-2 and N-4) [4] [7].
Conformational flexibility is primarily restricted to rotation around the C(3)–C(1') bond linking the oxadiazole to the bromophenyl ring. Density functional theory (DFT) calculations indicate a rotational energy barrier of ∼10–12 kcal/mol due to partial π-conjugation between the rings. This barrier is sufficient to limit rotation at room temperature but allows dynamic interconversion at elevated temperatures. The dihedral angle between the rings fluctuates thermally within ±5° of the equilibrium angle (0–12°), as evidenced by variable-temperature NMR and computational dynamics simulations [4] [5] [7]. The bromine atom’s steric and electronic effects further constrain conformational mobility, favoring a near-planar arrangement that maximizes conjugation—a feature critical for electronic applications and supramolecular assembly [5] [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7